Bienvenue dans la boutique en ligne BenchChem!

NVP-BAW2881

VEGFR2 Kinase Selectivity Inhibitor Profiling

BAW2881 offers unique, clean VEGFR1-3 inhibition with minimal off-target activity (>10 µM for most kinases), unlike multi-kinase inhibitors. It is uniquely validated for oral and topical use in psoriasis models, making it essential for dermatological and comparative pharmacology research.

Molecular Formula C22H15F3N4O2
Molecular Weight 424.4 g/mol
Cat. No. B1667765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BAW2881
SynonymsBAW2881;  BAW-2881;  BAW 2881;  NVP-BAW2881;  NVP-BAW-2881;  NVP-BAW 2881.
Molecular FormulaC22H15F3N4O2
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F
InChIInChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29)
InChIKeyMLLQJNIKDWEEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (BAW2881/NVP-BAW2881) – Potent and Selective VEGFR Tyrosine Kinase Inhibitor for Inflammation and Angiogenesis Research


6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, commonly referred to as BAW2881 or NVP-BAW2881 (CAS 861875-60-7), is a synthetic small-molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. It belongs to the naphthalene-carboxamide class of kinase inhibitors and is characterized by its potent, sub-micromolar activity against all three VEGFR isoforms (VEGFR1-3) [1]. The compound exhibits high selectivity over a broad panel of other kinases, with significant activity observed only against VEGFR1-3, and to a lesser extent, PDGFRβ, c-Kit, and RET . BAW2881 has demonstrated robust anti-angiogenic and anti-inflammatory effects in preclinical models, notably in a transgenic mouse model of psoriasis .

Why Generic VEGFR Inhibitor Substitution Fails in 6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide-Driven Research


While many VEGFR inhibitors exist, simple interchange is not scientifically valid due to profound differences in kinase selectivity profiles, potency across VEGFR isoforms, and in vivo efficacy. Broad-spectrum or multi-kinase inhibitors like Sorafenib or Sunitinib inhibit a wide range of off-target kinases, potentially confounding experimental results in studies focused on VEGFR-specific pathways or inflammation. BAW2881's unique selectivity fingerprint, characterized by nanomolar potency against VEGFR1-3 and >10 µM IC50 values against a large panel of other kinases , provides a cleaner pharmacological tool. Furthermore, its demonstrated efficacy in specific disease models, such as psoriasis via both oral and topical routes, is not a guaranteed feature of other VEGFR inhibitors, highlighting the need for compound-specific validation [1].

6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (BAW2881): Quantitative Evidence for Differentiated Selection vs. Comparators


Potency and Selectivity Profile vs. Broad-Spectrum Inhibitor Sorafenib

BAW2881 demonstrates high selectivity for VEGFR2 over other kinases, in contrast to the multi-kinase inhibitor Sorafenib. While Sorafenib potently inhibits Raf-1 (IC50 6 nM), B-Raf (22 nM), VEGFR2 (90 nM), VEGFR3 (20 nM), PDGFRβ (57 nM), Flt-3 (59 nM), and c-KIT (68 nM) , BAW2881 shows a much cleaner profile. The IC50 values of BAW2881 toward a wide panel of other kinases are >10 µM, with significant activity limited to Tie2 (IC50 650 nM) and RET (IC50 410 nM) . This differential selectivity is critical for experiments where off-target kinase inhibition could obscure VEGFR-specific effects.

VEGFR2 Kinase Selectivity Inhibitor Profiling Angiogenesis

In Vivo Efficacy in Psoriasis Model: Dual Route Administration vs. Vehicle Control

In a transgenic mouse model of psoriasis, BAW2881 demonstrated significant therapeutic benefit when administered both orally (25 mg/kg once daily) and topically (0.5% twice daily). Compared to vehicle-treated controls, BAW2881 treatment strongly reduced psoriasis-like inflammation, normalized epidermal architecture, and reduced the number of blood and lymphatic vessels and infiltrating leukocytes in the skin [1]. The study provides a direct comparison showing that systemic administration was more potent than topical, but both were effective, a feature not uniformly demonstrated by other VEGFR inhibitors in this specific disease model .

In Vivo Pharmacology Psoriasis Inflammation Topical Administration

In Vitro Functional Potency in Endothelial Cells vs. Isolated Kinase Assay

BAW2881's functional activity extends beyond isolated kinase inhibition. In human umbilical vein endothelial cells (HUVECs), BAW2881 inhibited VEGF-A-induced phosphorylation of VEGFR-2 with an IC50 of 2.9 nM, and in VEGFR-2-transfected Chinese hamster ovary cells with an IC50 of 4.2 nM [1]. It also potently blocked VEGF-A-induced proliferation, migration, and tube formation in vitro . These cellular potencies are comparable to or exceed the cell-free VEGFR2 IC50 values (9-37 nM), demonstrating robust target engagement and functional inhibition in a relevant physiological context. This contrasts with compounds that show high potency in cell-free assays but fail to translate to cellular efficacy.

HUVEC Endothelial Cell Assay Angiogenesis Cell Migration

Optimal Research Applications for 6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide Based on Differentiated Evidence


Investigating VEGFR2-Specific Signaling in Angiogenesis and Inflammation

Researchers aiming to dissect VEGFR2-specific pathways in angiogenesis or inflammation, without confounding off-target kinase effects, should select BAW2881. Its high selectivity profile (IC50 >10 µM for a large panel of kinases) ensures that observed phenotypic changes are primarily due to VEGFR inhibition, unlike multi-kinase inhibitors such as Sorafenib or Sunitinib [1]. This makes it an ideal tool for cell-based assays (HUVEC tube formation, migration) and in vivo models where pathway specificity is paramount.

Psoriasis and Inflammatory Skin Disease Preclinical Modeling

BAW2881 is uniquely validated in a transgenic mouse model of psoriasis, demonstrating robust anti-inflammatory and anti-angiogenic effects via both oral and topical administration [1]. For studies focused on psoriasis, atopic dermatitis, or other inflammatory skin conditions, BAW2881 provides a compound-specific, data-backed model system. Its efficacy in reducing vascular permeability and UV-B-induced erythema in porcine skin further supports its use in dermatological research .

Evaluating Dual Oral and Topical VEGFR Inhibition Strategies

The ability of BAW2881 to be effectively administered both systemically (oral) and locally (topical) with documented efficacy in the same disease model is a rare and valuable attribute [1]. This feature enables comparative pharmacology studies assessing the merits of systemic versus local VEGFR blockade. It is particularly relevant for research into drug delivery, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and the development of targeted therapies for accessible tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-BAW2881

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.